
Ethanone, 2,2'-(2,6-pyridinediyl)bis[1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with phenyl groups and ethanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] typically involves the reaction of 2,6-diacetylpyridine with phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine ring. This coordination can influence the reactivity and stability of the metal complexes formed. The compound’s molecular targets and pathways are primarily related to its role as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
2,6-Diacetylpyridine: A precursor in the synthesis of Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-].
2,2’-Bipyridine: Another ligand used in coordination chemistry with similar structural features.
Phenylpyridine: A compound with a pyridine ring substituted with a phenyl group.
Uniqueness
Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] is unique due to its specific substitution pattern and the presence of ethanone groups, which provide distinct reactivity and coordination properties compared to other similar compounds.
Properties
CAS No. |
51425-17-3 |
|---|---|
Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(6-phenacylpyridin-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C21H17NO2/c23-20(16-8-3-1-4-9-16)14-18-12-7-13-19(22-18)15-21(24)17-10-5-2-6-11-17/h1-13H,14-15H2 |
InChI Key |
DUVHFBAETAJEBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=NC(=CC=C2)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14665637.png)
![N,N-Diethyl-2-methyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14665647.png)
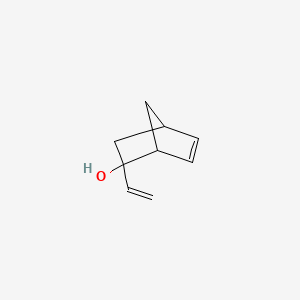
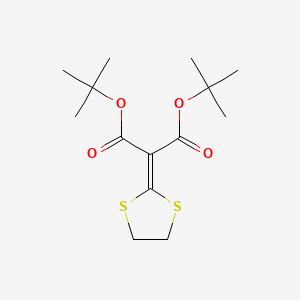

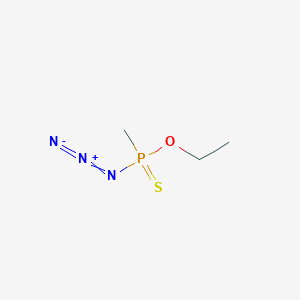
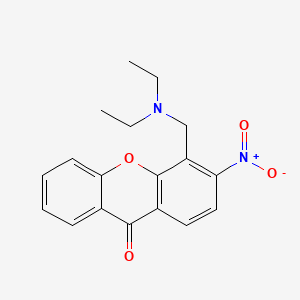
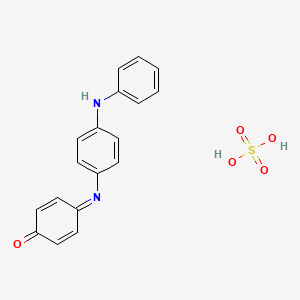
![N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide](/img/structure/B14665682.png)
![3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14665684.png)
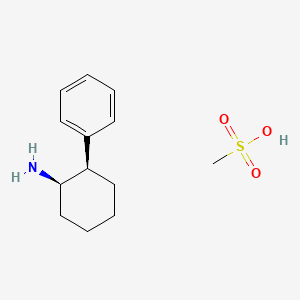
![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)


